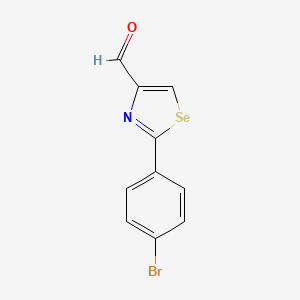
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is an organic compound that belongs to the class of selenazoles, which are heterocyclic compounds containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with selenium-containing reagents under specific conditions. One common method is the cyclization of 4-bromobenzaldehyde with selenium dioxide in the presence of a base, such as sodium hydroxide, to form the selenazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-1,3-selenazole-4-carboxylic acid
Reduction: 2-(4-Bromophenyl)-1,3-selenazole-4-methanol
Substitution: Various substituted selenazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular targets through its selenazole ring and aldehyde group, potentially forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.
2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and different reactivity profiles, making them valuable in various applications .
Propiedades
Número CAS |
75103-23-0 |
|---|---|
Fórmula molecular |
C10H6BrNOSe |
Peso molecular |
315.04 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Clave InChI |
VWJZQLBASXKVPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
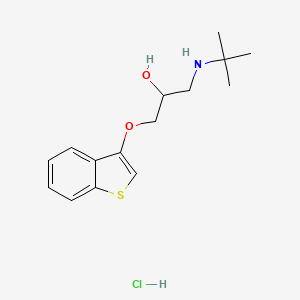



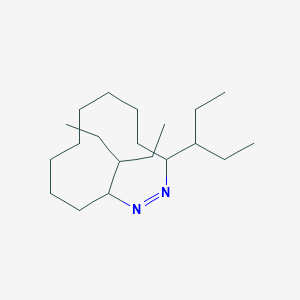
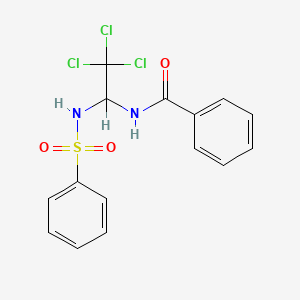

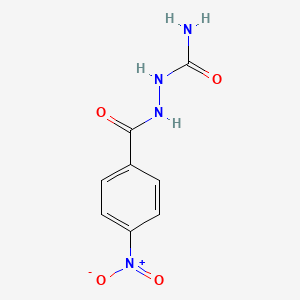
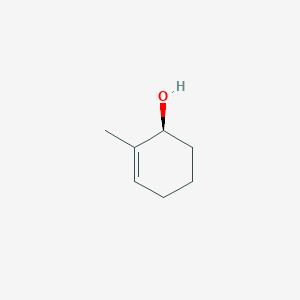
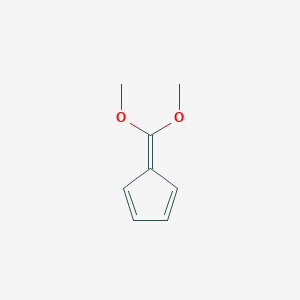
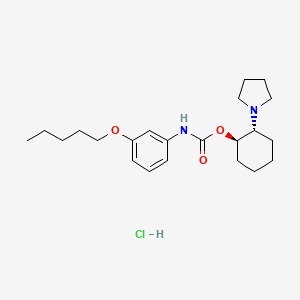
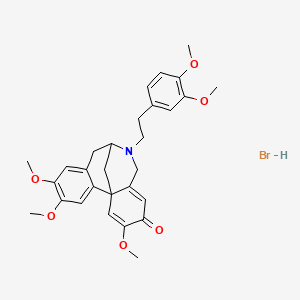
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
